molecular formula C10H23O3PS B14481880 Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate CAS No. 65672-66-4

Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate

Cat. No.: B14481880
CAS No.: 65672-66-4
M. Wt: 254.33 g/mol
InChI Key: DZONOTKYTNCHFE-UHFFFAOYSA-N
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Description

Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate is an organophosphorus compound with the molecular formula C10H23O3PS. This compound is known for its unique structure, which includes a butyl group, an ethylsulfanyl group, and an ethylphosphonate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate typically involves the reaction of butyl alcohol with ethylphosphonic dichloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the butyl alcohol attacks the phosphorus atom of the ethylphosphonic dichloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow reactors and batch reactors, where the reactants are carefully controlled to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecule and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Butyl ethylphosphonate
  • Ethyl 2-(ethylsulfanyl)ethyl phosphonate
  • Butyl 2-(methylsulfanyl)ethyl ethylphosphonate

Uniqueness

Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate is unique due to the presence of both the ethylsulfanyl and ethylphosphonate groups. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry. The compound’s ability to undergo various chemical reactions and its potential biological activity further enhance its uniqueness compared to similar compounds.

Properties

CAS No.

65672-66-4

Molecular Formula

C10H23O3PS

Molecular Weight

254.33 g/mol

IUPAC Name

1-[ethyl(2-ethylsulfanylethoxy)phosphoryl]oxybutane

InChI

InChI=1S/C10H23O3PS/c1-4-7-8-12-14(11,5-2)13-9-10-15-6-3/h4-10H2,1-3H3

InChI Key

DZONOTKYTNCHFE-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CC)OCCSCC

Origin of Product

United States

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